molecular formula C16H18N2O3S B2658948 1-((4-Hydroxychroman-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1396888-00-8

1-((4-Hydroxychroman-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2658948
CAS No.: 1396888-00-8
M. Wt: 318.39
InChI Key: BGRNPNDJTVHPBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((4-Hydroxychroman-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C16H18N2O3S and its molecular weight is 318.39. The purity is usually 95%.
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Scientific Research Applications

Biomedical Applications

  • Acetylcholinesterase Inhibitors

    A study explored the synthesis and biochemical evaluation of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas for antiacetylcholinesterase activity. This research aimed to optimize the spacer length and test compounds with greater conformational flexibility, suggesting potential applications in treating diseases like Alzheimer's by inhibiting the enzyme acetylcholinesterase (Vidaluc et al., 1995).

  • Neuropeptide Y5 Receptor Antagonists

    Another study focused on synthesizing and analyzing trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists. This involved optimizing in vitro potency by varying the chemical structure of the lead compound, demonstrating the role of urea derivatives in developing new therapeutic agents for conditions influenced by the neuropeptide Y5 receptor (Fotsch et al., 2001).

Material Science

  • Hydrogel Formation: The study of 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in various acids, with gel properties being anion-dependent. This highlights the potential of urea derivatives in creating tunable materials for applications ranging from drug delivery systems to tissue engineering (Lloyd & Steed, 2011).

Chemical Synthesis and Environmental Applications

  • Corrosion Inhibition: A study investigated the inhibition effect of urea derivatives on mild steel corrosion in acidic solutions, demonstrating the potential of these compounds to protect against corrosion in industrial applications. This research underscores the utility of urea derivatives in materials science, particularly in enhancing the longevity and durability of metal-based structures (Bahrami & Hosseini, 2012).

Plant Biology

  • Cytokinin-like Activity: Urea derivatives, such as N-phenyl-N'-(2-chloro-4-pyridyl)urea and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea, have been identified as having cytokinin-like activity, significantly influencing plant cell division and differentiation. This opens avenues for using urea derivatives in agriculture to enhance crop yield and improve plant health (Ricci & Bertoletti, 2009).

Properties

IUPAC Name

1-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c19-15(17-10-12-4-3-9-22-12)18-11-16(20)7-8-21-14-6-2-1-5-13(14)16/h1-6,9,20H,7-8,10-11H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRNPNDJTVHPBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1(CNC(=O)NCC3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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